molecular formula C19H31NO2 B1219141 17beta-Nitro-5alpha-androstane CAS No. 1973-78-0

17beta-Nitro-5alpha-androstane

Cat. No. B1219141
CAS RN: 1973-78-0
M. Wt: 305.5 g/mol
InChI Key: NEHHFSVRZKWSKW-KYQPOWKGSA-N
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Description

17beta-Nitro-5alpha-androstane is an aza-steroid.

Scientific Research Applications

1. Neuropharmacological Applications

17beta-Nitro-5alpha-androstane derivatives exhibit potent anticonvulsant and anxiolytic activities. These compounds act as positive allosteric modulators of GABA(A) receptors in animal models. Specifically, 3alpha-hydroxy-17beta-nitro-5alpha-androstane and its analogs demonstrate efficacy in seizure models and anxiety-like behaviors, indicating their potential in neuropharmacology (Runyon et al., 2009).

2. Endocrinology and Metabolism

The metabolite 5alpha-Androstane-3beta, 17beta-diol (3betaAdiol), derived from 17beta-Nitro-5alpha-androstane, shows potential in modulating estrogen receptor-beta1-mediated gene transcription in neuronal cells. This suggests a role in neuroendocrine regulation and potential implications in hormonal therapies (Pak et al., 2005).

3. Analytical Chemistry and Drug Testing

17beta-Nitro-5alpha-androstane derivatives are also important in the analytical detection of prohibited substances in dietary supplements. Methods like gas chromatography/mass spectrometry are used for identifying these compounds, which are classified as prohibited by the World Anti-Doping Agency (Okano et al., 2009).

4. Steroid Synthesis Research

Research into the synthesis of various steroid derivatives, including those related to 17beta-Nitro-5alpha-androstane, contributes to the development of new pharmaceuticals. For example, efficient synthetic pathways for 5alpha-androst-1-ene-3,17-dione, a prodrug of 1-testosterone, have been developed (Zhang & Qiu, 2006).

5. Cancer Research

Studies have shown that certain 17beta-Nitro-5alpha-androstane derivatives have potential in cancer research. For instance, 2beta-amino-5alpha-androstane-3alpha,17beta-diol N-derivatives exhibit antiproliferative effects on human leukemia cells, highlighting their therapeutic potential (Thibeault et al., 2008).

6. Imaging and Therapy in Cancer

Derivatives like 5-iodo-3'-O-(17beta-succinyl-5alpha-androstan-3-one)-2'-deoxyuridine target androgen receptors and are being explored for imaging and therapy in androgen receptor-positive cancers (Kortylewicz et al., 2009).

properties

CAS RN

1973-78-0

Molecular Formula

C19H31NO2

Molecular Weight

305.5 g/mol

IUPAC Name

(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-nitro-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C19H31NO2/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20(21)22)19(15,2)12-10-16(14)18/h13-17H,3-12H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1

InChI Key

NEHHFSVRZKWSKW-KYQPOWKGSA-N

Isomeric SMILES

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[N+](=O)[O-])C

SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4[N+](=O)[O-])C

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4[N+](=O)[O-])C

Other CAS RN

1973-78-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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